molecular formula C20H20N2O4S B2684598 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide CAS No. 863004-40-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide

Cat. No.: B2684598
CAS No.: 863004-40-4
M. Wt: 384.45
InChI Key: AOPGWTRFSRVWRE-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide is a complex organic compound that features a benzodioxole ring and a benzothiazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and benzothiazepine intermediates, followed by their coupling through an acetamide linkage.

    Preparation of Benzodioxole Intermediate: This can be synthesized from catechol through a series of reactions including methylation and cyclization.

    Preparation of Benzothiazepine Intermediate: This involves the cyclization of a suitable thioamide precursor under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and benzothiazepine intermediates using an acetamide linkage, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced forms of the benzodioxole or benzothiazepine rings.

    Substitution: Substituted derivatives at the benzodioxole ring.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole and benzothiazepine rings may facilitate binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide: shares structural similarities with other benzodioxole and benzothiazepine derivatives.

Uniqueness

  • The unique combination of the benzodioxole and benzothiazepine rings in a single molecule provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13-8-20(24)22(15-4-2-3-5-18(15)27-13)11-19(23)21-10-14-6-7-16-17(9-14)26-12-25-16/h2-7,9,13H,8,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPGWTRFSRVWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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